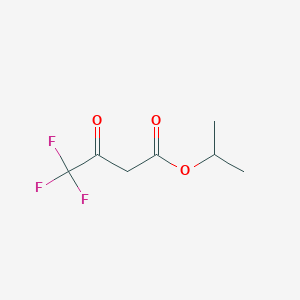

4,4,4-Trifluoroacetoacetato de isopropilo

Descripción general

Descripción

L-Quebrachitol: es un ciclitol de origen natural ópticamente activo, un poliol cíclico. Se encuentra en varias plantas como Allophylus edulis, Cannabis sativa, Paullinia pinnata y espino amarillo. Fue aislado por primera vez por Tanret en 1887 a partir de la corteza de Aspidosperma quebracho. L-Quebrachitol se ha probado como edulcorante para diabéticos y es conocido por sus versátiles aplicaciones en la construcción de materiales bioactivos de origen natural .

Aplicaciones Científicas De Investigación

L-Quebrachitol tiene una amplia gama de aplicaciones de investigación científica:

Química: Sirve como un bloque de construcción versátil en la síntesis de materiales bioactivos de origen natural.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: L-Quebrachitol se puede extraer de fuentes naturales como el suero que queda después de la coagulación del látex de Hevea brasiliensis. El proceso de extracción implica neutralizar el suero con licor de amoníaco, destilarlo a 100 ° C y redisolverlo en etanol. La solución se purifica luego mediante cromatografía en columna de gel de sílice, se concentra mediante calor y se cristaliza para obtener cristales blancos de L-Quebrachitol .

Métodos de producción industrial: En la industria del caucho, L-Quebrachitol se obtiene del suero ácido producido durante la coagulación ácida del látex de caucho natural. El suero se trata con cal viva, se destila a presión reducida para eliminar el agua, se muele en polvo, se redisuelve en etanol y se filtra a succión. La solución se purifica y cristaliza luego para obtener L-Quebrachitol .

Análisis De Reacciones Químicas

Tipos de reacciones: L-Quebrachitol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Se puede convertir en diferentes materiales bioactivos a través de estas reacciones.

Reactivos y condiciones comunes:

Oxidación: L-Quebrachitol se puede oxidar utilizando reactivos como permanganato de potasio u óxido de cromo (VI).

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos o agentes alquilantes.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de inositol, como L-quiro-inositol, que tienen importantes aplicaciones farmacéuticas y nutracéuticas .

Mecanismo De Acción

L-Quebrachitol promueve la osteoblastogénesis al desencadenar la respuesta de la proteína morfogenética ósea-2 (BMP-2), así como las vías de señalización del factor de transcripción relacionado con runt-2 (Runx2), la proteína quinasa activada por mitógeno (MAPK) y Wnt / β-catenina. Estas vías son cruciales para la formación y mineralización ósea .

Comparación Con Compuestos Similares

Compuestos similares:

D-Pinitol: Un isómero de L-Quebrachitol, conocido por su papel en la inhibición de la osteoclastogénesis.

L-quiro-inositol: Un derivado de L-Quebrachitol con importantes aplicaciones farmacéuticas.

Mio-inositol: Otro derivado de inositol con diversas funciones biológicas.

Singularidad: L-Quebrachitol es único debido a su aparición natural en el látex de caucho y sus versátiles aplicaciones en las industrias farmacéutica y del caucho. Su capacidad para promover la salud ósea y su potencial como edulcorante para diabéticos lo distinguen aún más de otros compuestos similares .

Actividad Biológica

Isopropyl 4,4,4-trifluoroacetoacetate (CAS No. 175230-50-9) is an organic compound notable for its trifluoroacetyl group, which significantly influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

- Molecular Formula : C₇H₉F₃O₃

- Molecular Weight : 198.14 g/mol

- Boiling Point : 42 °C at 28 mmHg

- Refractive Index : 1.3891

The presence of the trifluoroacetyl group enhances lipophilicity and alters the compound's interaction with biological targets, making it a subject of interest in pharmacological studies.

Mechanisms of Biological Activity

The biological activity of Isopropyl 4,4,4-trifluoroacetoacetate can be attributed to several mechanisms:

- Fluorination Reagent : The compound serves as a fluorination agent in organic synthesis, allowing the introduction of fluorine atoms into various substrates. This modification can enhance the reactivity and stability of target compounds, potentially leading to improved biological properties.

- Inhibition Mechanisms : Research indicates that compounds containing trifluoromethyl groups exhibit significant inhibitory effects on various biological pathways. For example, the incorporation of a trifluoromethyl group has been shown to enhance the potency of inhibitors targeting serotonin uptake by up to six times compared to non-fluorinated analogs .

- Trypanocidal Activity : Studies have demonstrated that derivatives of isopropyl 4,4,4-trifluoroacetoacetate exhibit potent trypanocidal activity against Trypanosoma species. The structure-activity relationship (SAR) analysis indicates that the presence of the trifluoromethyl group is crucial for enhancing biological activity against these parasites .

Table 1: Biological Activity Against Trypanosoma cruzi

| Compound | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| T-085 | <2.5 | >1000 | >400 |

| T-116 | 2.83 | >1000 | >353 |

| T-124 | 12.12 | >1000 | >82 |

The data shows that compounds with the trifluoromethyl group significantly outperformed those without it in terms of trypanocidal efficacy .

Table 2: Selective Androgen Receptor Modulation

| Compound | AR Agonist EC50 (nM) | PR Antagonist IC50 (nM) |

|---|---|---|

| 6a | 5.4 ± 3.4 | nd |

| 16c | 84 ± 14 | nd |

| 18h | 1.0 ± 0.4 | 520 ± 190 |

This table illustrates how modifications in substituents affect androgen receptor activity, highlighting the potential for developing selective modulators based on isopropyl derivatives .

Applications in Medicinal Chemistry

Isopropyl 4,4,4-trifluoroacetoacetate has potential applications in various fields:

- Drug Development : The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting parasitic infections and hormonal pathways.

- Synthetic Chemistry : Its role as a fluorination reagent allows for the synthesis of complex organic molecules with enhanced biological activity.

Propiedades

IUPAC Name |

propan-2-yl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBGYZLICFMDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343045 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175230-50-9 | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 4,4,4-Trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.